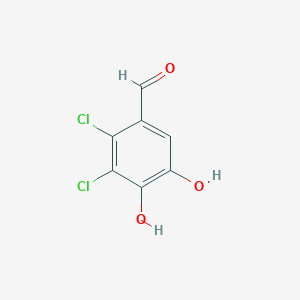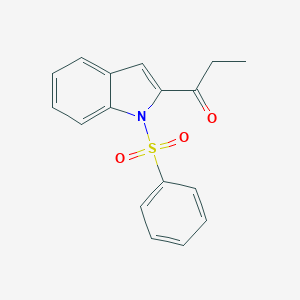
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX-2, NS-398 can reduce inflammation and pain. In addition to its use as an anti-inflammatory agent, NS-398 has also been studied for its potential applications in cancer research.
Wirkmechanismus
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole selectively inhibits the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins. By inhibiting COX-2, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole can reduce inflammation and pain. In addition, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Biochemische Und Physiologische Effekte
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has been shown to inhibit platelet aggregation, reduce fever, and protect against ischemia-reperfusion injury (damage caused by the restoration of blood flow to tissue after a period of ischemia).
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has several advantages as a research tool. It is highly selective for COX-2, which allows for the study of the specific effects of COX-2 inhibition. In addition, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole is relatively stable and can be easily synthesized in the laboratory. However, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole also has some limitations. It has been shown to have off-target effects on other enzymes, such as lipoxygenase and nitric oxide synthase, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several areas of future research that could be pursued with 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole. One area of interest is the potential use of 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole as a therapeutic agent for neurodegenerative diseases. Another area of interest is the development of more selective COX-2 inhibitors based on the structure of 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole. Finally, further studies are needed to better understand the off-target effects of 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole and to develop strategies to minimize these effects.
In conclusion, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole is a non-steroidal anti-inflammatory drug that selectively inhibits the activity of COX-2. It has been extensively studied for its potential applications in cancer research and has also been shown to have potential therapeutic applications in neurodegenerative diseases. 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has several advantages as a research tool, but also has some limitations. Future research will be needed to fully understand the potential of 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole and to develop more selective COX-2 inhibitors based on its structure.
Synthesemethoden
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole can be synthesized using a multi-step process involving the reaction of 2-bromo-1-(phenylsulfonyl)-1H-indole with ethyl acetoacetate, followed by hydrolysis and decarboxylation. The resulting product can then be converted to 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
121963-51-7 |
|---|---|
Produktname |
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole |
Molekularformel |
C17H15NO3S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
1-[1-(benzenesulfonyl)indol-2-yl]propan-1-one |
InChI |
InChI=1S/C17H15NO3S/c1-2-17(19)16-12-13-8-6-7-11-15(13)18(16)22(20,21)14-9-4-3-5-10-14/h3-12H,2H2,1H3 |
InChI-Schlüssel |
FXVAXHRMJADBAN-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Synonyme |
2-(1-OXOPROPYL)-1-(PHENYLSULFONYL)-1H-INDOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)

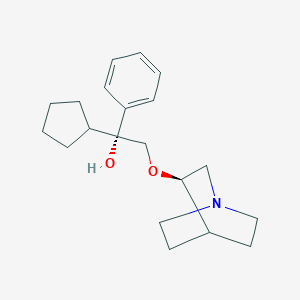

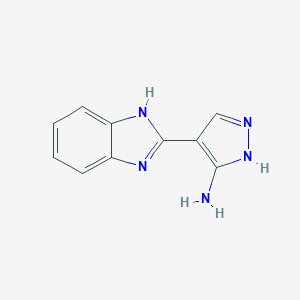
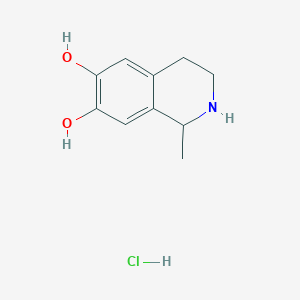
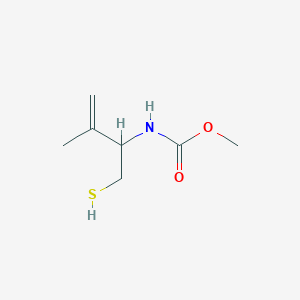
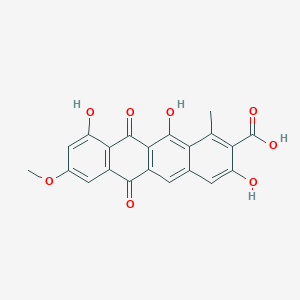
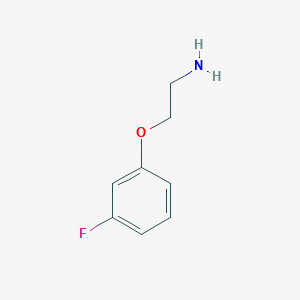
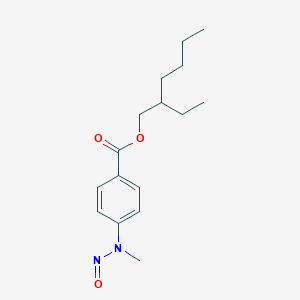
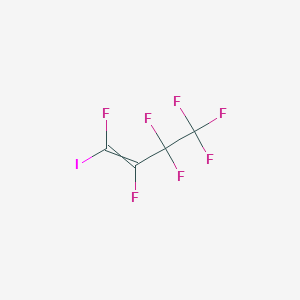
![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)
